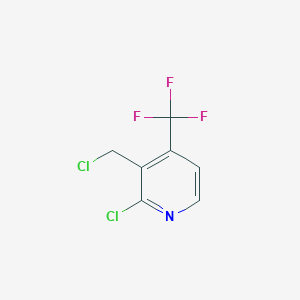
2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine is a versatile organic compound characterized by its chloromethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chloromethylation: One common synthetic route involves the chloromethylation of pyridine derivatives using formaldehyde and hydrochloric acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Halogenation: Chlorination can be achieved using chlorine gas or thionyl chloride under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloromethyl group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or amines, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ethers, or other substituted pyridines.
Applications De Recherche Scientifique
2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the design of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(chloromethyl)pyridine
4-(Trifluoromethyl)pyridine
2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness: 2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and research.
Would you like more information on any specific aspect of this compound?
Propriétés
IUPAC Name |
2-chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTGMSXPYAROHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



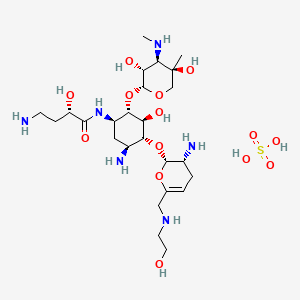
![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1430806.png)
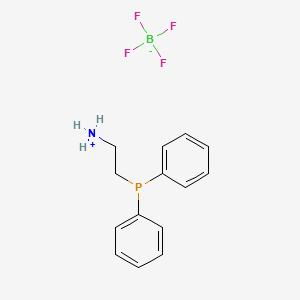
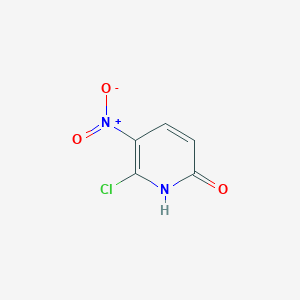
![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430813.png)
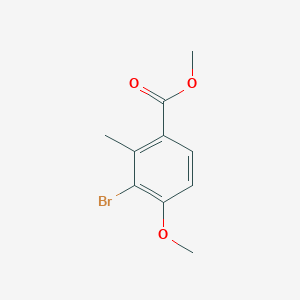
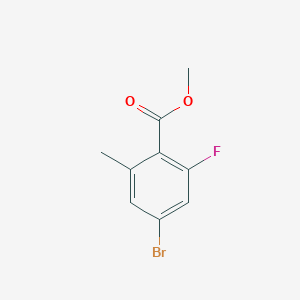

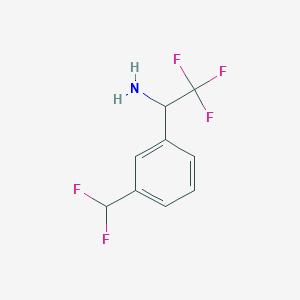
![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)
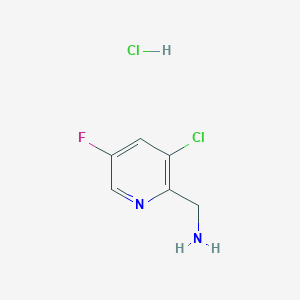
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1430824.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1430825.png)
